molecular formula C16H20N4O5S B2443392 N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide CAS No. 2097929-99-0

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide

Cat. No.: B2443392
CAS No.: 2097929-99-0
M. Wt: 380.42
InChI Key: CFLQVVIGBWFUBW-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide is a high-purity chemical compound offered for research purposes. This complex molecule is a derivative of 1-methyl-1H-indole, a prominent heterocyclic structure frequently utilized as a building block in medicinal chemistry and drug discovery . The indole scaffold is a biologically significant pharmacophore found in many compounds with diverse activities, making it a valuable core for developing novel therapeutic agents . The structure of this reagent is engineered with multiple functional groups, including a 2-oxoimidazolidine moiety and a methylsulfonyl group, which may influence its physicochemical properties and its potential to interact with various biological targets. Researchers are investigating such specialized compounds in various fields, including as potential inhibitors of enzymatic targets like isocitrate dehydrogenase, which is relevant in oncology research for certain cancers . It is also noted that indole-based analogues are being rationally designed and synthesized as part of discovery projects for new inhibitors, such as for the monoamine oxidase B (MAO-B) enzyme, a target for neurodegenerative conditions . This product is intended for laboratory research applications only and is not for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-3-methylsulfonyl-2-oxoimidazolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O5S/c1-18-6-5-11-9-12(3-4-13(11)18)14(21)10-17-15(22)19-7-8-20(16(19)23)26(2,24)25/h3-6,9,14,21H,7-8,10H2,1-2H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFLQVVIGBWFUBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(CNC(=O)N3CCN(C3=O)S(=O)(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide is a complex organic compound with potential therapeutic applications. Its structure suggests various biological activities, particularly in cancer treatment and antimicrobial properties. This article reviews the biological activity of this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C14H18N4O4S\text{C}_{14}\text{H}_{18}\text{N}_{4}\text{O}_{4}\text{S}

Key Features:

  • Indole moiety : Known for its role in various biological activities including anticancer properties.
  • Methylsulfonyl group : Often associated with improved solubility and bioavailability.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of butein have shown efficacy against breast cancer cell lines MCF-7 and MDA-MB-231 by targeting DDX3, a critical protein involved in cancer progression. These compounds induced dose-dependent suppression of DDX3 expression and increased apoptotic markers such as cleaved PARP and caspase 3, indicating their potential as therapeutic agents in oncology .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Sulfonamide derivatives are known for their effectiveness against various bacterial strains. Studies have shown that sulfonamides can inhibit bacterial growth by interfering with folic acid synthesis, which is vital for bacterial proliferation .

Case Study 1: Anticancer Activity

A study focused on the synthesis of several butein derivatives, including compounds structurally related to this compound. The results demonstrated that these derivatives significantly reduced cell viability in breast cancer cell lines, highlighting their role in inducing apoptosis and cell cycle arrest at the G2/M phase .

Case Study 2: Antimicrobial Effects

In vitro studies have shown that sulfonamide compounds exhibit varying degrees of antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate effective inhibition of bacterial growth, supporting the potential use of sulfonamide-containing compounds in treating bacterial infections .

Data Tables

Biological Activity Effect Cell Line/Organism Reference
AnticancerInduces apoptosisMCF-7, MDA-MB-231
AntimicrobialInhibits growthStaphylococcus aureus

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing this compound, and how can purity be maximized?

  • Methodological Answer : The synthesis of structurally analogous indole derivatives typically involves refluxing in acetic acid (3–5 hours) with stoichiometric ratios of precursors (e.g., 1.1 equivalents of aldehyde derivatives to 1.0 equivalent of amine/thiol components). Purification often requires recrystallization from DMF/acetic acid mixtures and sequential washing with solvents like ethanol and diethyl ether to remove unreacted starting materials . Monitoring reaction progress via thin-layer chromatography (TLC) and optimizing pH with sodium acetate can enhance yield and purity.

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H/13C) is essential for confirming indole ring substitution patterns and sulfonyl group placement. Mass spectrometry (EI-MS) validates molecular weight, while single-crystal X-ray diffraction provides absolute stereochemical confirmation. Cross-referencing spectral data with computational simulations (e.g., density functional theory, DFT) reduces ambiguity in peak assignments .

Q. How should researchers assess the compound’s stability under laboratory storage conditions?

  • Methodological Answer : Long-term stability studies should track degradation using accelerated aging tests (e.g., 40°C/75% relative humidity for 6 months). High-performance liquid chromatography (HPLC) monitors decomposition products, while infrared (IR) spectroscopy identifies functional group instability (e.g., hydrolysis of the oxoimidazolidine ring). Store the compound in inert atmospheres (argon) at –20°C to minimize oxidation .

Advanced Research Questions

Q. How can computational reaction path search methods improve synthesis efficiency?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT or ab initio methods) model transition states and intermediates to identify low-energy pathways. Coupling these with machine learning algorithms (e.g., Bayesian optimization) narrows experimental parameters (temperature, solvent, catalyst) and predicts regioselectivity in indole functionalization. This reduces trial-and-error experimentation by up to 70% .

Q. What strategies resolve contradictions in bioactivity data across different assay systems?

  • Methodological Answer : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell-based viability). Apply multivariate statistical analysis (e.g., principal component analysis) to isolate variables like solvent interference (DMSO toxicity) or protein binding artifacts. Dose-response curves with Hill slope validation ensure reproducibility .

Q. What experimental designs elucidate the compound’s degradation mechanisms?

  • Methodological Answer : Forced degradation studies (acid/base/oxidative stress) paired with liquid chromatography-mass spectrometry (LC-MS) identify breakdown products. Isotopic labeling (e.g., 13C at the oxoimidazolidine carbonyl) tracks bond cleavage pathways. Kinetic modeling (Arrhenius plots) quantifies activation energy for hydrolytic degradation .

Q. How can heterogeneous reaction systems enhance scalability without compromising yield?

  • Methodological Answer : Utilize flow chemistry reactors with immobilized catalysts (e.g., palladium on mesoporous silica) to improve heat/mass transfer. Process analytical technology (PAT) tools, such as in-line FTIR, enable real-time monitoring of intermediates. Membrane separation technologies (nanofiltration) isolate the product from byproducts .

Methodological Considerations

  • Data Validation : Cross-reference experimental results with computational predictions (e.g., Gibbs free energy of reactions) to identify outliers .
  • Safety Protocols : Follow TCI America’s guidelines for handling reactive intermediates, including fume hood use and personal protective equipment (PPE) .

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